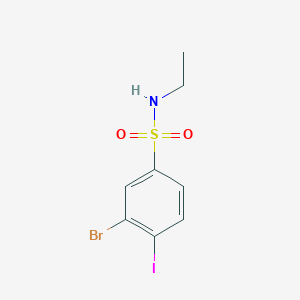

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide

Description

Key Structural Features:

- Halogen Substituents : The electron-withdrawing nature of bromine and iodine directs electrophilic substitution reactions to the remaining ortho and para positions relative to the sulfonamide group.

- Sulfonamide Functional Group : The -SO₂NH- moiety enhances solubility in polar aprotic solvents and participates in hydrogen bonding, influencing crystallinity .

- Conformational Flexibility : The ethyl group on the sulfonamide nitrogen introduces limited rotational freedom, affecting intermolecular interactions in the solid state .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉BrINO₂S | |

| Molecular Weight | 390.04 g/mol | |

| XLogP (Partition Coefficient) | ~3.5 (estimated) |

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular ion peak at m/z 390 (M⁺), with isotopic clusters characteristic of bromine (~1:1 ratio for ⁷⁹Br/⁸¹Br) and iodine (single dominant peak at 127 amu) .

- Fragment ions include [M-I]⁺ (m/z 263) and [M-Br]⁺ (m/z 311) due to halogen loss .

Crystallographic Analysis and Conformational Studies

X-ray crystallography reveals the following structural details:

Properties

Molecular Formula |

C8H9BrINO2S |

|---|---|

Molecular Weight |

390.04 g/mol |

IUPAC Name |

3-bromo-N-ethyl-4-iodobenzenesulfonamide |

InChI |

InChI=1S/C8H9BrINO2S/c1-2-11-14(12,13)6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 |

InChI Key |

SFVFUNKWHGJATB-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)I)Br |

Origin of Product |

United States |

Preparation Methods

Initial Aromatic Halogenation and Functionalization

The synthesis begins with the aromatic core, typically benzene derivatives bearing suitable substituents that facilitate regioselective halogenation. The key challenge is to introduce bromine and iodine at specific positions on the benzene ring.

Preparation of 4-bromo-2-ethyl-1-iodobenzene :

As detailed in the research, this involves iodination of a precursor such as 4-bromo-2-ethylaniline followed by diazotization and subsequent iodination under controlled conditions to yield the desired halogenated benzene.

For example, iodination of 4-bromo-2-ethylaniline using sodium nitrite and potassium iodide under acidic conditions produces 4-bromo-2-ethyl-1-iodobenzene with high regioselectivity and yield (~80%).Alternative routes involve halogen exchange or directed ortho/para halogenation using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperature conditions to selectively brominate or iodinate the aromatic ring.

Introduction of the Sulfonamide Group

The sulfonamide functional group, –SO₂NH– , is introduced via sulfonylation of an amino precursor:

Sulfonylation of aniline derivatives :

Aromatic amines such as 4-aminobenzene derivatives are reacted with sulfonyl chlorides (e.g., sulfuryl chloride or chlorosulfonic acid) under inert atmospheres and controlled temperatures to produce sulfonamides.

This step is crucial for attaching the sulfonamide moiety at the 1-position, resulting in benzene-1-sulfonamide derivatives .Reaction conditions :

Typically, the aromatic amine is dissolved in an inert solvent like dichloromethane or pyridine, and sulfonyl chloride is added dropwise at 0–25°C, with subsequent stirring to complete the sulfonamide formation.

Selective Halogenation at Specific Positions

Achieving the 3-bromo and 4-iodo substitution pattern** involves regioselective halogenation techniques:

Directed ortho/para halogenation :

The amino group (or sulfonamide group after sulfonylation) directs electrophilic halogenation to ortho and para positions.

Using N-bromosuccinimide (NBS) or iodine reagents under controlled conditions allows selective substitution at these positions.Use of halogenating reagents :

- Bromination is often performed with NBS in the presence of a radical initiator like AIBN or under light irradiation to favor substitution at the desired position.

- Iodination can be achieved with iodine and an oxidizing agent like nitric acid or hydrogen peroxide, favoring the para position relative to the amino or sulfonamide group.

Reaction conditions :

These halogenation steps are typically conducted at low temperatures (-20°C to 0°C) to control regioselectivity and prevent over-halogenation.

Final Assembly and Purification

The final compound, 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide , is obtained after:

Coupling of halogenated intermediates :

The halogenated benzene derivative with sulfonamide is purified via column chromatography, recrystallization, or preparative HPLC to achieve high purity.Characterization :

Confirmed through NMR, MS, and IR spectroscopy, ensuring the correct placement of halogens and sulfonamide functionality.

Summary Data Table of Preparation Methods

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Aromatic iodination | Sodium nitrite + potassium iodide | Acidic, 0–5°C | ~80% | Regioselective at para position |

| Aromatic bromination | NBS + radical initiator | Room temp, dark or light | ~70–85% | Directed ortho/para substitution |

| Sulfonamide formation | Sulfonyl chloride + aromatic amine | 0–25°C, inert solvent | High | Efficient sulfonylation |

| Final halogenation | NBS/I₂ + oxidant | -20°C to 0°C | Variable | Regioselective halogenation |

| Purification | Chromatography | Ambient | - | Ensures high purity |

Research Perspectives and Outcomes

Research indicates that the regioselectivity of halogenation is heavily influenced by the nature of the directing groups present on the aromatic ring. The sulfonamide group, after sulfonylation, acts as a deactivating and directing group, favoring substitution at specific positions. Advanced methods, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), can further refine the substitution pattern, especially for complex derivatives like This compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the sulfonamide group to produce different sulfonyl compounds .

Scientific Research Applications

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and iodine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide and its analogs:

Key Research Findings:

Positional Isomerism : The isomer 4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide exhibits distinct physicochemical properties compared to the target compound due to altered halogen positioning. For instance, the iodine atom at position 3 (vs. 4) may reduce steric hindrance in binding pockets .

Functional Group Effects: The introduction of amino groups (e.g., 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide) significantly improves hydrogen-bonding capacity, which correlates with higher solubility in polar solvents and improved target engagement in enzymatic assays .

Biological Activity

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, which may lead to therapeutic applications, particularly in cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to growth inhibition. Additionally, compounds like this compound may interact with various receptors or enzymes involved in cell signaling pathways, potentially influencing tumor growth and proliferation.

Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamides indicates that modifications to the benzene ring and the sulfonamide group can significantly affect biological activity. For instance:

- Bromine and Iodine Substituents : The presence of halogens such as bromine and iodine can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

- Ethyl Group : The N-ethyl substitution may influence the compound's binding affinity to target proteins, enhancing its pharmacological profile.

A comparative analysis of various sulfonamide derivatives has shown that modifications at specific positions can lead to increased potency against resistant bacterial strains and cancer cell lines.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

| Compound | Activity Type | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial (MRSA) | 5.2 | |

| Related sulfonamide derivative | Anticancer (HeLa cells) | 10.0 | |

| Other sulfonamides | Dihydropteroate synthase Inhibitor | <1.0 |

Case Studies

- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was able to resensitize MRSA strains to β-lactam antibiotics, suggesting a potential role in combination therapies for resistant infections .

- Anticancer Potential : In vitro studies on human cervical adenocarcinoma HeLa cells revealed that this compound inhibited cell viability with an IC50 value of 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Structure-Based Optimization : Research into the optimization of similar sulfonamide compounds has highlighted the importance of specific functional groups in enhancing activity against target enzymes involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step halogenation and sulfonamide formation. Optimization leverages statistical Design of Experiments (DOE) to identify critical variables (e.g., temperature, solvent polarity, and reagent stoichiometry). DOE reduces trial-and-error by systematically varying parameters and analyzing outcomes via regression models . Reaction fundamentals from CRDC subclass RDF2050112 (reaction fundamentals and reactor design) emphasize controlled addition sequences and inert atmospheres to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR resolves regiochemistry of bromine and iodine substituents. Purity is assessed via reverse-phase HPLC with UV detection. For stability studies, thermal gravimetric analysis (TGA) monitors decomposition under varying humidity and temperature .

Q. How should stability studies be designed for this compound under different storage conditions?

- Methodological Answer : Stability is assessed using accelerated aging protocols (e.g., ICH Q1A guidelines) under controlled light, humidity, and temperature. Samples are stored in amber vials with desiccants and analyzed periodically via HPLC to track degradation products. CRDC subclass RDF2050108 (process control) recommends real-time monitoring using in-situ spectroscopic probes .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and optimizing synthesis pathways?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states for halogenation and sulfonamide formation, identifying energy barriers and regioselectivity. ICReDD’s workflow integrates these models with machine learning to prioritize experimental conditions, creating a feedback loop where experimental data refine computational predictions . For example, Fukui indices can predict electrophilic attack sites on the benzene ring.

Q. What strategies resolve contradictions in spectroscopic or mechanistic data during studies?

- Methodological Answer : Conflicting data (e.g., unexpected NMR splitting) are resolved via:

- Cross-validation : Repeating experiments with alternative techniques (e.g., X-ray crystallography for regiochemistry).

- Factorial Design : Testing hypotheses about solvent effects or intermediate stability through controlled variable matrices .

- Kinetic Isotope Effects (KIEs) : Differentiating between concerted and stepwise mechanisms in substitution reactions.

Q. How can substituent effects on sulfonamide reactivity be systematically studied?

- Methodological Answer : A factorial design approach varies substituents (e.g., electron-withdrawing groups on the benzene ring) while monitoring reaction rates and product distributions. CRDC subclass RDF2050103 (chemical engineering design) highlights the use of microreactors for high-throughput screening of substituent libraries . Mechanistic insights are further validated using Hammett plots to correlate substituent σ values with rate constants.

Q. What advanced separation technologies improve purification yields of halogenated sulfonamides?

- Methodological Answer : Membrane-based separation (CRDC subclass RDF2050104) or simulated moving bed (SMB) chromatography enhances purity by exploiting differences in polarity and molecular size. For halogenated analogs, supercritical fluid chromatography (SFC) with CO-based mobile phases reduces solvent waste and improves resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.